![molecular formula C23H28N4O4 B14252580 3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]- CAS No. 389885-75-0](/img/structure/B14252580.png)
3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]- is a complex organic compound known for its unique bicyclic structure. This compound is part of the diazabicyclo family, which is characterized by the presence of nitrogen atoms within a bicyclic framework. The addition of nitrophenyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong bases and solvents to facilitate the formation of the bicyclic structure. The nitrophenyl groups are introduced through nitration reactions, which involve the use of nitric acid and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of hazardous chemicals and high temperatures.
Chemical Reactions Analysis
Types of Reactions
3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: The nitrophenyl groups can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups replace the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]- involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, influencing the compound’s reactivity. The bicyclic structure allows for unique spatial arrangements, facilitating interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: Lacks the nitrophenyl groups, resulting in different chemical properties.
3,7-Diazabicyclo[3.3.1]nonane-2,6-dione: Contains carbonyl groups, leading to distinct reactivity and applications.
1,5-Diazabicyclo[4.3.0]nonane: A different bicyclic structure with unique chemical behavior.
Uniqueness
3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]- stands out due to the presence of nitrophenyl groups, which enhance its reactivity and potential applications. The combination of the bicyclic framework and nitrophenyl substituents provides a versatile platform for various chemical transformations and research applications.
Properties
CAS No. |
389885-75-0 |
|---|---|
Molecular Formula |
C23H28N4O4 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3,7-bis[2-(4-nitrophenyl)ethyl]-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C23H28N4O4/c28-26(29)22-5-1-18(2-6-22)9-11-24-14-20-13-21(15-24)17-25(16-20)12-10-19-3-7-23(8-4-19)27(30)31/h1-8,20-21H,9-17H2 |
InChI Key |
HFRRBFCPKQVFQS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1CN(C2)CCC3=CC=C(C=C3)[N+](=O)[O-])CCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


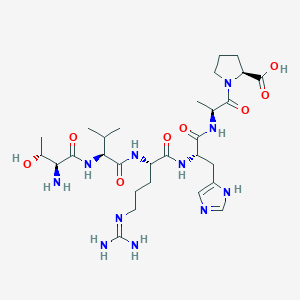
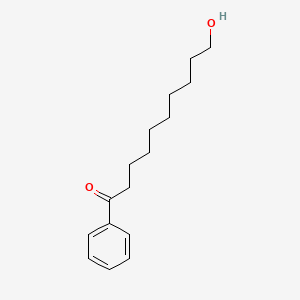
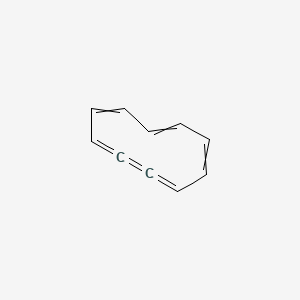
![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)

![3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol](/img/structure/B14252538.png)
![4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride](/img/structure/B14252545.png)
![5-Ethyl-1-[(1S)-1-phenylethyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B14252547.png)
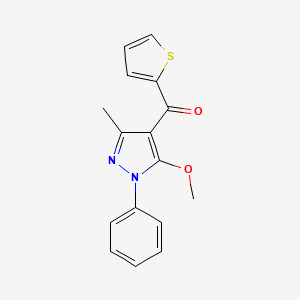
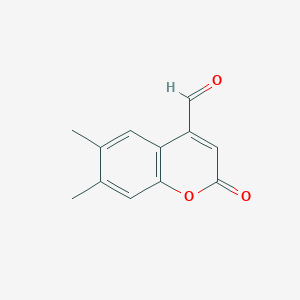

![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)
